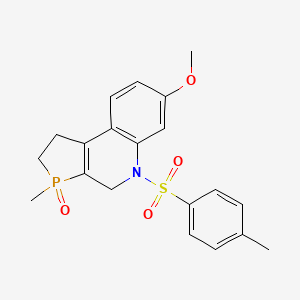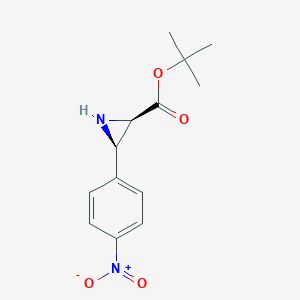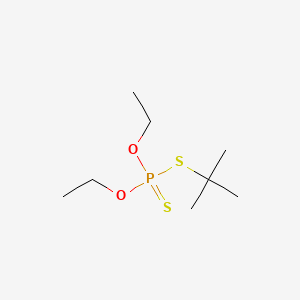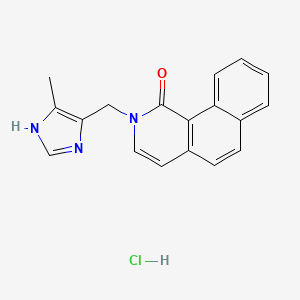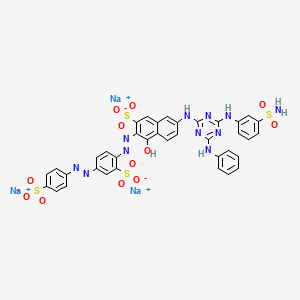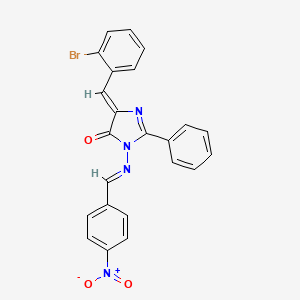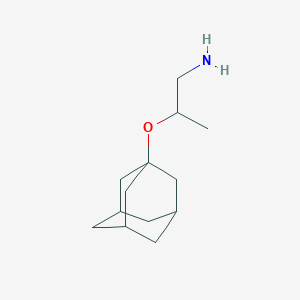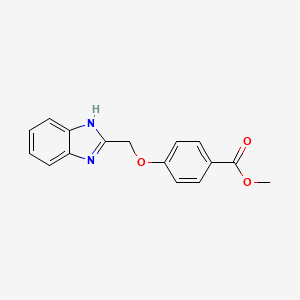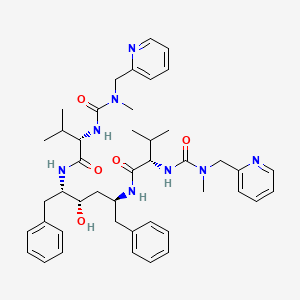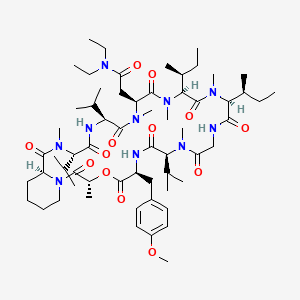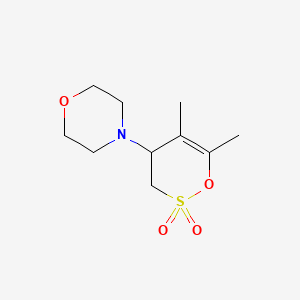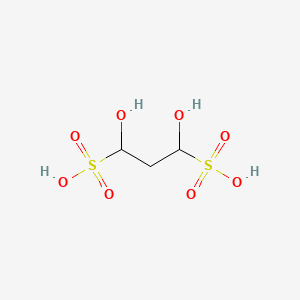
Sodium malonaldehyde bisulfite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium malonaldehyde bisulfite is a chemical compound that combines the properties of malonaldehyde and sodium bisulfite. Malonaldehyde, also known as malondialdehyde, is a dialdehyde derived from malonic acid. Sodium bisulfite, on the other hand, is a salt of bisulfite and sodium. This compound is of significant interest due to its reactivity and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium malonaldehyde bisulfite can be synthesized by reacting malonaldehyde with sodium bisulfite. The reaction typically involves dissolving sodium bisulfite in water and then adding malonaldehyde to the solution. The mixture is stirred at room temperature until the reaction is complete. The product is then isolated by filtration and dried under reduced pressure.
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques to ensure purity and yield. This could include the use of automated reactors, controlled temperature and pH conditions, and advanced purification methods such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium malonaldehyde bisulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form malonic acid and bisulfite.
Reduction: It can be reduced to form malonaldehyde and sodium sulfite.
Substitution: The bisulfite group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild acidic or basic conditions.
Major Products:
Oxidation: Malonic acid and bisulfite.
Reduction: Malonaldehyde and sodium sulfite.
Substitution: Various substituted malonaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium malonaldehyde bisulfite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of bisulfite adducts with aldehydes and ketones.
Biology: The compound is used in studies related to oxidative stress and lipid peroxidation, as malonaldehyde is a biomarker for these processes.
Medicine: Research involving this compound includes its potential role in understanding diseases related to oxidative damage and inflammation.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of sodium malonaldehyde bisulfite involves its reactivity with nucleophiles and electrophiles. The bisulfite group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is utilized in various chemical reactions, including the formation of bisulfite adducts with aldehydes and ketones. The malonaldehyde component can undergo reactions typical of aldehydes, such as nucleophilic addition and oxidation.
Vergleich Mit ähnlichen Verbindungen
Sodium bisulfite: A reducing agent used in various chemical reactions and as a preservative.
Malonaldehyde: A dialdehyde used as a biomarker for oxidative stress and lipid peroxidation.
Sodium metabisulfite: Used as a preservative and in the synthesis of sulfonyl-containing compounds.
Uniqueness: Sodium malonaldehyde bisulfite is unique due to its combination of properties from both malonaldehyde and sodium bisulfite. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Eigenschaften
CAS-Nummer |
5450-95-3 |
|---|---|
Molekularformel |
C3H8O8S2 |
Molekulargewicht |
236.2 g/mol |
IUPAC-Name |
1,3-dihydroxypropane-1,3-disulfonic acid |
InChI |
InChI=1S/C3H8O8S2/c4-2(12(6,7)8)1-3(5)13(9,10)11/h2-5H,1H2,(H,6,7,8)(H,9,10,11) |
InChI-Schlüssel |
FFXHMMWVYJWNEM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(O)S(=O)(=O)O)C(O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


